molecular formula C21H25N7O2 B10937141 N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)butyl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)butyl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10937141
M. Wt: 407.5 g/mol
InChI Key: ZTHBDECSIFAYAW-UHFFFAOYSA-N
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Description

N~4~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTYL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound featuring multiple functional groups, including pyrazole and isoxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTYL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of Pyrazole Rings: The pyrazole rings can be synthesized via the reaction of hydrazine with 1,3-diketones under acidic conditions.

    Construction of Isoxazole Ring: The isoxazole ring is formed through a cyclization reaction involving hydroxylamine and α,β-unsaturated carbonyl compounds.

    Coupling Reactions: The final compound is obtained by coupling the pyrazole and isoxazole intermediates through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram quantities.

Chemical Reactions Analysis

Types of Reactions

N~4~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTYL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazole and isoxazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole or isoxazole derivatives.

Scientific Research Applications

N~4~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTYL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Biology: Investigation of its biological activity against various pathogens or as a biochemical probe.

    Materials Science: Use in the development of new materials with specific electronic or optical properties.

    Industrial Chemistry: Application as a catalyst or intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N4-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTYL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTYL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its combination of pyrazole and isoxazole rings, which imparts unique chemical and biological properties. This structural uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C21H25N7O2

Molecular Weight

407.5 g/mol

IUPAC Name

N-[3-(3,5-dimethylpyrazol-1-yl)butyl]-3-methyl-6-(1-methylpyrazol-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H25N7O2/c1-12-8-14(3)28(25-12)13(2)6-7-22-20(29)17-9-18(16-10-23-27(5)11-16)24-21-19(17)15(4)26-30-21/h8-11,13H,6-7H2,1-5H3,(H,22,29)

InChI Key

ZTHBDECSIFAYAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C(C)CCNC(=O)C2=CC(=NC3=C2C(=NO3)C)C4=CN(N=C4)C)C

Origin of Product

United States

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